

Elacridar Hydrochloride: A Comparative Review of Clinical Trial Outcomes

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Compound of Interest

Compound Name: *Elacridar Hydrochloride*

Cat. No.: *B1662870*

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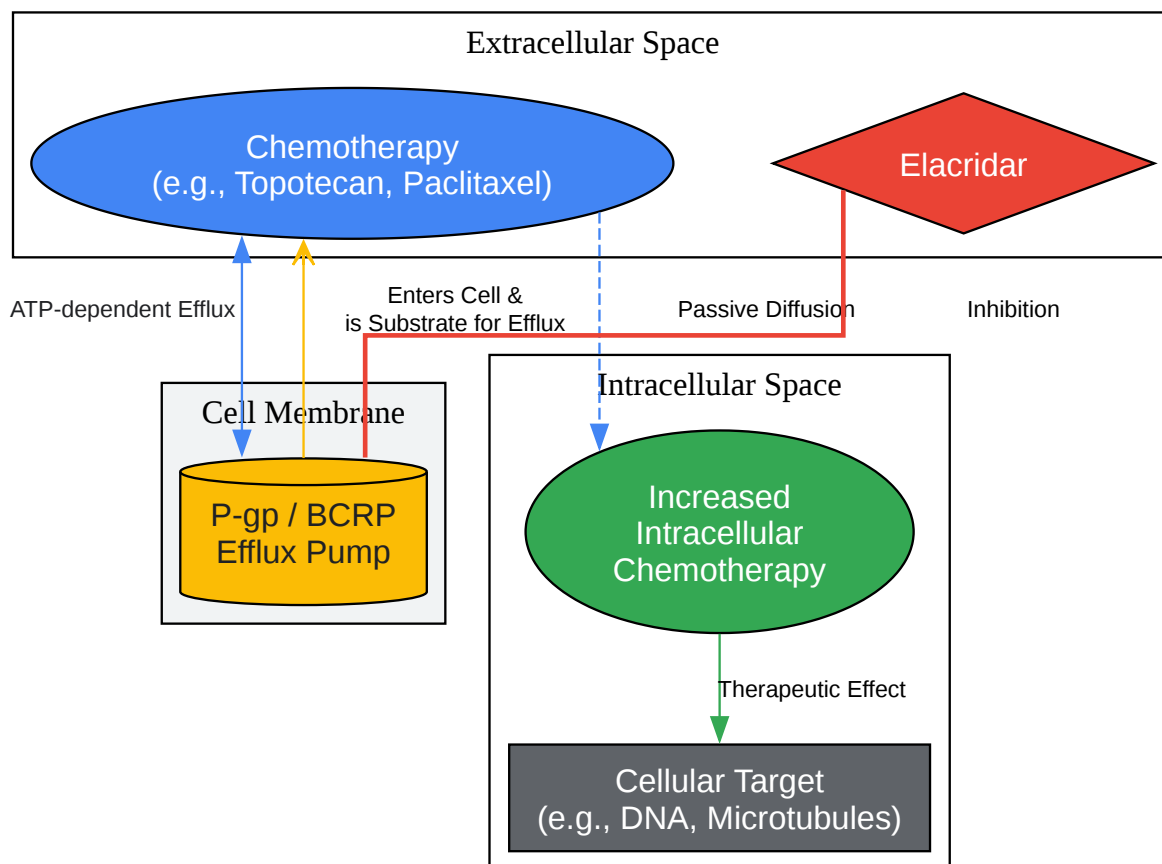
Elacridar (GF120918) is a potent, third-generation inhibitor of P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2). These ATP-binding cassette (ABC) transporters are key drivers of multidrug resistance (MDR) in oncology, functioning as drug efflux pumps that reduce the intracellular concentration and efficacy of various chemotherapeutic agents. By inhibiting these pumps, Elacridar has been investigated as a "chemosensitizer" or "bioenhancer" to overcome MDR and improve the pharmacokinetic profiles of anticancer drugs.

This guide provides a comprehensive review of the clinical trial outcomes for **Elacridar Hydrochloride**, presenting quantitative data, experimental methodologies, and the underlying mechanistic rationale for its use. The focus is on its co-administration with established chemotherapy agents, providing researchers and drug development professionals with a comparative analysis of its clinical performance.

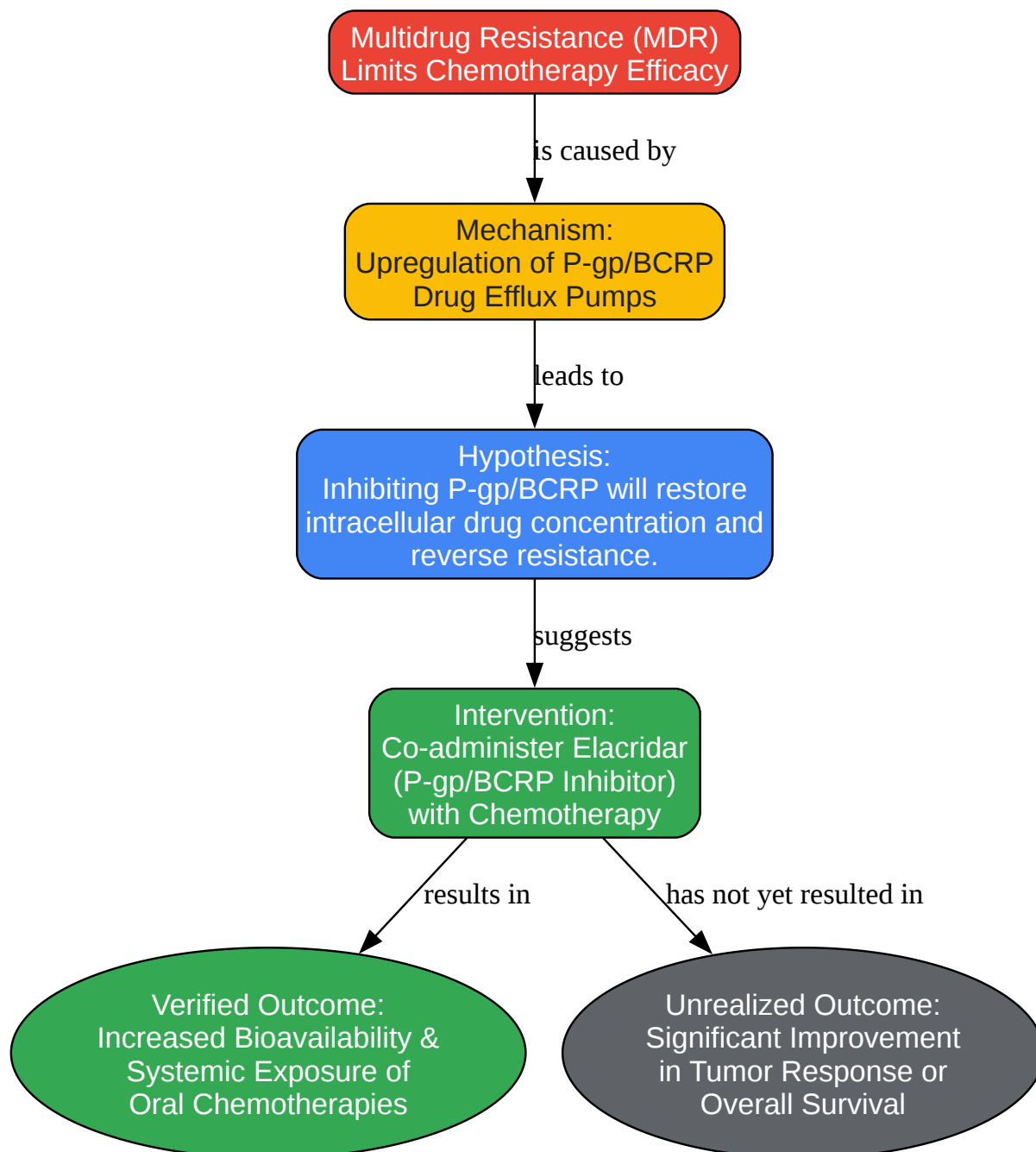
Mechanism of Action: Overcoming Multidrug Resistance

Elacridar functions by non-competitively inhibiting the P-gp and BCRP transporters. Located on the cell membrane, these pumps utilize ATP to actively expel substrate drugs from the cell's interior. This action prevents the drugs from reaching their intracellular targets, thereby conferring resistance. Elacridar binds to the transporters, inhibiting their function and leading to increased intracellular accumulation of co-administered chemotherapeutics. This mechanism is

particularly relevant for orally administered drugs that are substrates for P-gp/BCRP in the gut wall, as inhibition can significantly enhance their absorption and bioavailability.[1][2]







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References

- 1. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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